molecular formula C22H24FN3O4 B7706337 N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B7706337
M. Wt: 413.4 g/mol
InChI Key: HEEYRWPYXSFSJL-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a fluorobenzoyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves the formation of a Schiff base through the condensation of an amine and an aldehyde or ketone. The reaction conditions often include:

    Solvents: Ethanol, methanol, or tetrahydrofuran.

    Catalysts: Acidic catalysts like glacial acetic acid.

    Temperature: Mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing RNA synthesis . This interaction can disrupt essential biological processes in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-propylphenyl)quinoline-4-carboxamide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4/c1-29-19-8-5-17(20(13-19)30-2)14-24-25-21(27)15-9-11-26(12-10-15)22(28)16-3-6-18(23)7-4-16/h3-8,13-15H,9-12H2,1-2H3,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYRWPYXSFSJL-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.